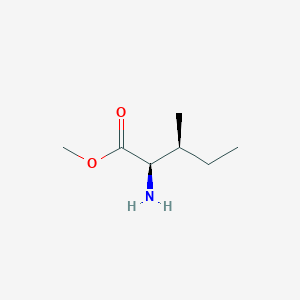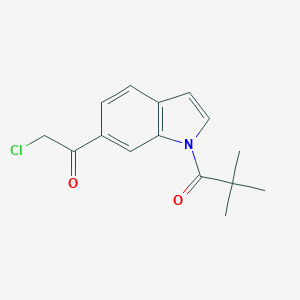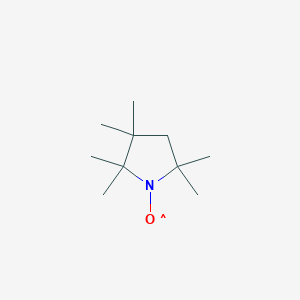![molecular formula C4H5N3O2S B038331 (5-氨基-[1,3,4]噻二唑-2-基)-乙酸 CAS No. 118863-94-8](/img/structure/B38331.png)
(5-氨基-[1,3,4]噻二唑-2-基)-乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
科学研究应用
(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid has several scientific research applications:
作用机制
Target of Action
The primary targets of (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid are diverse, as it is a versatile compound with a broad spectrum of biological activities . The compound has been shown to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . For instance, one derivative of the compound has been found to inhibit Abl kinase .
Mode of Action
The compound interacts with its targets through the formation of crucial hydrogen bonds with key amino acid residues . The mesoionic character of the thiadiazole ring allows the compound to cross cellular membranes and interact strongly with its targets .
Biochemical Pathways
The compound affects various biochemical pathways due to its broad spectrum of biological activities . For instance, it has been found to inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, the compound is able to cross cellular membranes . Its relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
The compound exerts a broad spectrum of biological activities, including anticancer activities . For instance, several thiadiazole-containing compounds have demonstrated efficacy in various in vitro and in vivo cancer models . Moreover, the compound has been found to have an inhibitory effect on certain bacteria strains .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid typically involves the reaction of thiourea with carbon disulfide in the presence of a base such as sodium hydroxide to form the thiadiazole ring . The resulting intermediate is then acetylated using chloroacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
相似化合物的比较
Similar Compounds
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 2-Chloro-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
Uniqueness
(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in the synthesis of various biologically active compounds sets it apart from other similar compounds.
属性
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c5-4-7-6-2(10-4)1-3(8)9/h1H2,(H2,5,7)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDNCVUWFRSPJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389668 |
Source


|
| Record name | (5-Amino-1,3,4-thiadiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118863-94-8 |
Source


|
| Record name | (5-Amino-1,3,4-thiadiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)









